N-(2,6-Dimethylphenyl)-2-oxo-acetamide
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Overview
Description
N-(2,6-Dimethylphenyl)-2-oxo-acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-oxo-acetamide typically involves the acylation of 2,6-dimethylaniline with an appropriate acylating agent. One common method is the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution to form the desired amide .
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylphenyl)-2-oxo-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(2,6-Dimethylphenyl)-2-aminoacetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(2,6-Dimethylphenyl)-2-oxo-acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to probe the activity of specific enzymes and to develop new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with analgesic and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties and enhance performance .
Mechanism of Action
The mechanism by which N-(2,6-Dimethylphenyl)-2-oxo-acetamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects such as pain relief or reduced inflammation .
Comparison with Similar Compounds
Lidocaine: A well-known local anesthetic with a similar amide structure.
Bupivacaine: Another local anesthetic with structural similarities.
Benzocaine: An ester-based local anesthetic with a similar aromatic ring structure.
Uniqueness: N-(2,6-Dimethylphenyl)-2-oxo-acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C10H11NO2/c1-7-4-3-5-8(2)10(7)11-9(13)6-12/h3-6H,1-2H3,(H,11,13) |
InChI Key |
IEYLCZGLDPMGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=O |
Origin of Product |
United States |
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